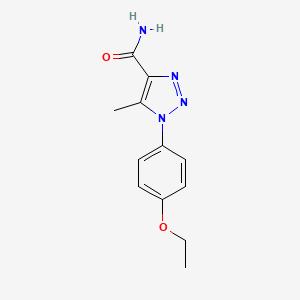![molecular formula C19H20FN5O3 B6573018 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946233-18-7](/img/structure/B6573018.png)
3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide, or 4-F-3,4-DMB, is a novel compound that has recently been synthesized by researchers for use in scientific research. It is a member of the tetrazole family and is unique in its structure due to the presence of a fluorine atom. This compound has a wide range of potential applications in the field of scientific research, including its use as an inhibitor for enzymes and as a probe for protein-protein interactions.
科学的研究の応用
4-F-3,4-DMB has a wide range of potential applications in the field of scientific research. It has been used as an inhibitor for enzymes, such as proteases and kinases, as well as for probing protein-protein interactions. It has also been used to study the mechanism of action of various drugs, as well as to study the effects of various compounds on the biochemical pathways of various organisms.
作用機序
The mechanism of action of 4-F-3,4-DMB is still largely unknown. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and kinases, by binding to their active sites and preventing them from functioning properly. It is also believed to act as a probe for protein-protein interactions by binding to the active sites of proteins and allowing researchers to study the interactions between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F-3,4-DMB are still largely unknown. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as proteases and kinases, which can lead to changes in the biochemical pathways of various organisms. Additionally, the compound may also affect the physiological processes of organisms, such as cell proliferation and differentiation.
実験室実験の利点と制限
4-F-3,4-DMB has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is also relatively stable, making it suitable for use in a variety of experiments. Additionally, it is a relatively small molecule, making it easier to handle and manipulate. However, there are some limitations to its use in lab experiments. For example, the compound is highly toxic and should be handled with extreme caution. Additionally, it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
There are a number of potential future directions for 4-F-3,4-DMB. For example, further research could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, the compound could be used as a tool to study the effects of various compounds on the biochemical pathways of various organisms, as well as to study the mechanism of action of various drugs. Finally, the compound could be used to probe protein-protein interactions, allowing researchers to gain a better understanding of how proteins interact with one another.
合成法
The synthesis of 4-F-3,4-DMB is a multi-step process that begins with the synthesis of the starting material, 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole. This is achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate in a water-ethanol solution. The resulting 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole is then reacted with dimethylformamide in the presence of sodium methoxide to yield the desired product, 4-F-3,4-DMB.
特性
IUPAC Name |
3,4-diethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-3-27-16-10-5-13(11-17(16)28-4-2)19(26)21-12-18-22-23-24-25(18)15-8-6-14(20)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANWYCMOMQBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6572938.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6572940.png)
![1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6572944.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6572963.png)
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6572971.png)
![3-(4-ethoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6572978.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6572984.png)
![1-(benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6573005.png)
![3,4-diethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6573025.png)
![3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573026.png)
![3,4-diethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6573028.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B6573051.png)